molecular formula C9H10N2O2 B1394741 3-Azetidinyl nicotinate CAS No. 1220021-28-2

3-Azetidinyl nicotinate

Cat. No. B1394741
CAS RN: 1220021-28-2
M. Wt: 178.19 g/mol
InChI Key: IWVNWZMZZFXPEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-Azetidinyl nicotinate” and similar compounds has been a topic of research. For instance, a strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl (aza)indoles has been reported . This strategy involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization . Another approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,4, and 1,5-diol derivatives to form the pyrrolidino or piperidino fragments .


Molecular Structure Analysis

The molecular structure of “3-Azetidinyl nicotinate” contains total 24 bond(s); 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amine(s) (aliphatic), 1 Azetidine(s), and 1 Pyridine(s) .


Chemical Reactions Analysis

Azetidines, which are four-membered nitrogen-containing heterocycles, have unique reactivity driven by a considerable ring strain . Intermolecular [2+2] photocycloadditions represent a powerful method for the synthesis of highly strained, four-membered rings . This approach is commonly employed for the synthesis of oxetanes and cyclobutanes, but the synthesis of azetidines via intermolecular aza Paternò–Büchi reactions remains highly underdeveloped .

Future Directions

Recent advancements in drug discovery have inspired the development of synthetic strategies aiming for the incorporation of bioactive skeletal features into newly synthesized molecules . The development of synthetic pathways for the incorporation of privileged structures into bioactive molecules, especially at the later stages of synthesis, may reveal bioactivities by expanding the chemical space toward unexplored biological applications via skeletal functionalization .

properties

IUPAC Name

azetidin-3-yl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-2-1-3-10-4-7/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNWZMZZFXPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinyl nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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